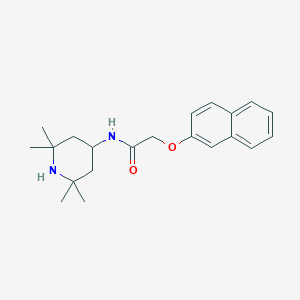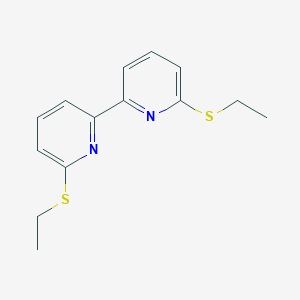![molecular formula C23H23ClN2O2 B242358 1-(4-chlorophenyl)-N-cyclopentyl-4-oxo-2-[(E)-2-phenylethenyl]-2-azetidinecarboxamide](/img/structure/B242358.png)
1-(4-chlorophenyl)-N-cyclopentyl-4-oxo-2-[(E)-2-phenylethenyl]-2-azetidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-N-cyclopentyl-4-oxo-2-[(E)-2-phenylethenyl]-2-azetidinecarboxamide, commonly known as CPP-ACP, is a bioactive molecule that has been extensively studied for its potential therapeutic applications. CPP-ACP is a derivative of the milk protein casein, and it has been shown to have unique properties that make it an attractive candidate for a variety of scientific research applications.
Mecanismo De Acción
CPP-ACP works by binding to calcium and phosphate ions in the body, which helps to promote the remineralization of teeth and bones. Additionally, CPP-ACP has been shown to have anti-cancer properties, which may be attributed to its ability to inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
CPP-ACP has a number of biochemical and physiological effects on the body, including promoting the remineralization of teeth and bones, inhibiting the growth and proliferation of cancer cells, and reducing inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CPP-ACP in scientific research is its unique properties, which make it an attractive candidate for a variety of applications. However, there are also some limitations to using CPP-ACP, including its high cost and limited availability.
Direcciones Futuras
There are a number of future directions for research on CPP-ACP, including exploring its potential therapeutic applications in other areas of medicine, developing new synthesis methods to improve its availability and reduce its cost, and investigating its potential use as a drug delivery vehicle for other bioactive molecules.
In conclusion, CPP-ACP is a bioactive molecule that has shown great promise for a variety of scientific research applications. While there are still many questions to be answered about its mechanism of action and potential therapeutic applications, the research conducted so far suggests that CPP-ACP may be a valuable tool for advancing our understanding of a variety of health-related issues.
Métodos De Síntesis
CPP-ACP can be synthesized using a variety of methods, including chemical synthesis and enzymatic hydrolysis. One common method involves the use of a protease enzyme to cleave the casein molecule, followed by purification and chemical modification to produce the final product.
Aplicaciones Científicas De Investigación
CPP-ACP has been studied extensively for its potential therapeutic applications in a variety of scientific research fields. Some of the most promising areas of research include dental health, bone health, and cancer treatment.
Propiedades
Fórmula molecular |
C23H23ClN2O2 |
|---|---|
Peso molecular |
394.9 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-N-cyclopentyl-4-oxo-2-[(E)-2-phenylethenyl]azetidine-2-carboxamide |
InChI |
InChI=1S/C23H23ClN2O2/c24-18-10-12-20(13-11-18)26-21(27)16-23(26,15-14-17-6-2-1-3-7-17)22(28)25-19-8-4-5-9-19/h1-3,6-7,10-15,19H,4-5,8-9,16H2,(H,25,28)/b15-14+ |
Clave InChI |
QIWUOSOCFHHRAL-CCEZHUSRSA-N |
SMILES isomérico |
C1CCC(C1)NC(=O)C2(CC(=O)N2C3=CC=C(C=C3)Cl)/C=C/C4=CC=CC=C4 |
SMILES |
C1CCC(C1)NC(=O)C2(CC(=O)N2C3=CC=C(C=C3)Cl)C=CC4=CC=CC=C4 |
SMILES canónico |
C1CCC(C1)NC(=O)C2(CC(=O)N2C3=CC=C(C=C3)Cl)C=CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[3-(4-oxo-1-phenyl-1,3-diazaspiro[4.5]decan-8-yl)propyl]-6H-benzo[b][1]benzothiepine-5-carbonitrile](/img/structure/B242278.png)

![3-(4-Hydroxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B242308.png)
![N-methyl-N-[1-(2-toluidinocarbonyl)cyclohexyl]-1H-pyrazole-3-carboxamide](/img/structure/B242310.png)
![2-Methoxy-4-{3-[(4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242315.png)
![4-{3-[(2-Ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol](/img/structure/B242316.png)
![4-{3-[(2,6-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242319.png)
![4-{3-[(2-Methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242321.png)
![N-cyclopentyl-6-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242322.png)
![6-chloro-N-(4-fluorophenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B242324.png)
![7-methyl-N-(2-methylphenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242325.png)
![N-(4-fluorophenyl)-7-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242327.png)
![6-bromo-N-(4-fluorophenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242329.png)
